molecular formula C17H14Cl2N6O2 B4374037 N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4374037
M. Wt: 405.2 g/mol
InChI Key: LOLBLDHFGFBVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyridine and pyrazole rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as chromatography and crystallization are employed to purify the final product, ensuring it meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Researchers explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N3-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of pyridine and pyrazole rings, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-1-[3-[(2-chloropyridin-3-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N6O2/c18-15-11(3-1-7-20-15)22-14(26)6-10-25-9-5-13(24-25)17(27)23-12-4-2-8-21-16(12)19/h1-5,7-9H,6,10H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLBLDHFGFBVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CCN2C=CC(=N2)C(=O)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.